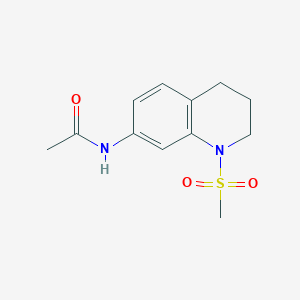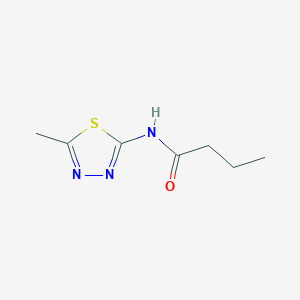
3-(4-fluorobenzenesulfonyl)-N-(2-methyl-1,3-benzothiazol-5-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-fluorobenzenesulfonyl)-N-(2-methyl-1,3-benzothiazol-5-yl)propanamide, or FBSM, is a synthetic organic compound that has been used in a variety of scientific research applications. It is a white, odorless, crystalline powder that is insoluble in water, but soluble in most organic solvents. FBSM has a molecular weight of 365.38 g/mol and a melting point of approximately 185°C.
Aplicaciones Científicas De Investigación
FBSM has been used in a variety of scientific research applications. It has been used as a substrate for the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. FBSM has also been used in the study of the regulation of gene expression and as an inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine.
Mecanismo De Acción
The mechanism of action of FBSM is not fully understood. However, it is known that it acts as an inhibitor of MAO, which prevents the breakdown of neurotransmitters such as serotonin and dopamine. It is also known to act as an inhibitor of AChE, which prevents the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
The biochemical and physiological effects of FBSM are not fully understood. However, it is known that it can inhibit the activity of MAO, which can lead to an increase in the levels of serotonin and dopamine. It can also inhibit the activity of AChE, which can lead to an increase in the levels of acetylcholine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using FBSM in laboratory experiments is its high solubility in organic solvents and its ability to inhibit the activity of both MAO and AChE. However, it is important to note that FBSM is not soluble in water, which can limit its use in some experiments. Additionally, due to its low molecular weight, it can be difficult to accurately measure and control its concentration in experiments.
Direcciones Futuras
There are several potential future directions for research into FBSM. These include further investigation into its mechanism of action, its potential therapeutic applications, and its effects on other enzymes and neurotransmitters. Additionally, further research into its pharmacokinetics and pharmacodynamics could help to identify potential drug interactions and side effects. Finally, further research into its synthesis and the development of more efficient and cost-effective methods of production could help to make it more widely available for research purposes.
Métodos De Síntesis
FBSM can be synthesized via a three-step process. The first step involves the reaction of 4-fluorobenzenesulfonyl chloride with 2-methyl-1,3-benzothiazol-5-ylpropanamide to form the desired product. The second step involves the reaction of the product with sulfuric acid and sodium hydroxide to form the corresponding sulfonamide salt. The third step involves the reaction of the sulfonamide salt with sodium carbonate to form the final product.
Propiedades
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-N-(2-methyl-1,3-benzothiazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3S2/c1-11-19-15-10-13(4-7-16(15)24-11)20-17(21)8-9-25(22,23)14-5-2-12(18)3-6-14/h2-7,10H,8-9H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJBDBIFPYPTYDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-ethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-sulfonamide](/img/structure/B6513142.png)

![2-(3,4-dimethoxyphenyl)-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide](/img/structure/B6513160.png)
![3-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-1-cyclohexylurea](/img/structure/B6513161.png)
![N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B6513165.png)
![N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,4-dimethylbenzene-1-sulfonamide](/img/structure/B6513168.png)
![6-(4-chlorophenyl)-3-(ethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B6513177.png)
![1-phenyl-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one](/img/structure/B6513184.png)
![N-{3-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}cyclohexanecarboxamide](/img/structure/B6513201.png)
![N-{3-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide](/img/structure/B6513206.png)
![1-[4-(4,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6513215.png)

![(2Z)-2-{[(pyridin-2-yl)formamido]imino}-2H-chromene-3-carboxamide](/img/structure/B6513225.png)
![(2Z)-2-{[(pyrazin-2-yl)formamido]imino}-2H-chromene-3-carboxamide](/img/structure/B6513228.png)